molecular formula C21H21N3O4 B345680 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE CAS No. 296792-72-8

1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

Cat. No.: B345680
CAS No.: 296792-72-8
M. Wt: 379.4g/mol
InChI Key: RLYRYNOLBHPGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indole-2,3-dione core structure, which is substituted with a piperazine ring linked to a benzodioxole moiety. This compound has been studied for its inhibitory effects on specific enzymes and its potential therapeutic applications .

Preparation Methods

The synthesis of 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the indole-2,3-dione core to indole-2,3-diol.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the benzodioxole moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. It acts as a competitive inhibitor of aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues. This interaction prevents the binding of aldehyde substrates, thereby inhibiting the enzyme’s activity. The selectivity of this compound is attributed to its ability to interact with the catalytic nucleophile, Cys243, in ALDH3A1 but not in ALDH2 .

Comparison with Similar Compounds

Similar compounds to 1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE include other indole-2,3-dione derivatives with varying substituents. These compounds exhibit different levels of enzyme inhibition and selectivity based on their structural differences. For example:

Properties

CAS No.

296792-72-8

Molecular Formula

C21H21N3O4

Molecular Weight

379.4g/mol

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]indole-2,3-dione

InChI

InChI=1S/C21H21N3O4/c25-20-16-3-1-2-4-17(16)24(21(20)26)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)28-14-27-18/h1-6,11H,7-10,12-14H2

InChI Key

RLYRYNOLBHPGJN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5C(=O)C4=O

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5C(=O)C4=O

Origin of Product

United States

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